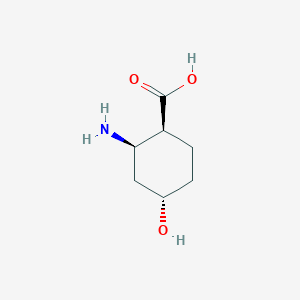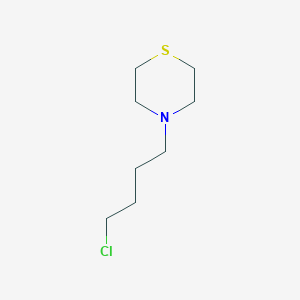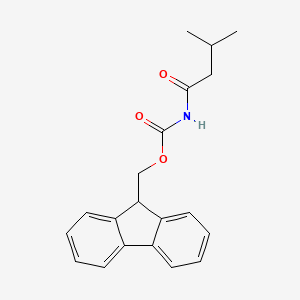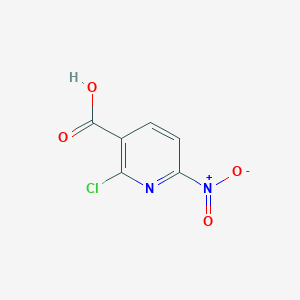
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea is a chiral organosilane compound Organosilanes are compounds containing carbon-silicon bonds, and they are widely used in various fields such as materials science, organic synthesis, and surface modification
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea typically involves the reaction of (S)-1-phenylethylamine with 3-isocyanatopropyltriethoxysilane. The reaction is usually carried out in an anhydrous solvent such as dichloromethane or toluene under inert atmosphere conditions to prevent moisture from interfering with the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems could enhance the efficiency and yield of the production process. Purification methods such as distillation or chromatography would be employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
(S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can undergo various chemical reactions, including:
Hydrolysis: The triethoxysilyl group can be hydrolyzed to form silanols, which can further condense to form siloxane bonds.
Substitution: The urea group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The phenylethyl group can undergo oxidation to form corresponding ketones or reduction to form alkanes.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acidic/basic solutions.
Substitution: Nucleophiles such as amines or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products Formed
Hydrolysis: Silanols and siloxanes.
Substitution: Urea derivatives.
Oxidation: Ketones.
Reduction: Alkanes.
科学研究应用
Chemistry
In chemistry, (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea can be used as a precursor for the synthesis of hybrid organic-inorganic materials. The triethoxysilyl group allows for the formation of siloxane networks, while the phenylethyl group can provide organic functionality.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a drug delivery agent or as a component in biomaterials. The chiral nature of the compound may also make it useful in enantioselective synthesis or as a chiral ligand in asymmetric catalysis.
Industry
In industry, this compound can be used in the production of coatings, adhesives, and sealants. The ability to form strong bonds with both organic and inorganic substrates makes it valuable in creating durable and versatile materials.
作用机制
The mechanism of action of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea would depend on its specific application. In the context of material science, the triethoxysilyl group can undergo hydrolysis and condensation to form siloxane networks, providing structural integrity and stability. In biological systems, the phenylethyl group may interact with specific molecular targets, influencing biological pathways and processes.
相似化合物的比较
Similar Compounds
(S)-1-(1-Phenylethyl)-1-(3-(trimethoxysilyl)propyl)urea: Similar structure but with trimethoxysilyl group instead of triethoxysilyl group.
®-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Enantiomer of the compound.
1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea: Non-chiral version of the compound.
Uniqueness
The uniqueness of (S)-1-(1-Phenylethyl)-1-(3-(triethoxysilyl)propyl)urea lies in its chiral nature and the presence of both organic and inorganic functional groups. This combination allows for the creation of materials with tailored properties and functionalities, making it valuable in various scientific and industrial applications.
属性
分子式 |
C18H32N2O4Si |
|---|---|
分子量 |
368.5 g/mol |
IUPAC 名称 |
1-[(1S)-1-phenylethyl]-1-(3-triethoxysilylpropyl)urea |
InChI |
InChI=1S/C18H32N2O4Si/c1-5-22-25(23-6-2,24-7-3)15-11-14-20(18(19)21)16(4)17-12-9-8-10-13-17/h8-10,12-13,16H,5-7,11,14-15H2,1-4H3,(H2,19,21)/t16-/m0/s1 |
InChI 键 |
SRXPNQATTAXUFJ-INIZCTEOSA-N |
手性 SMILES |
CCO[Si](CCCN([C@@H](C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
规范 SMILES |
CCO[Si](CCCN(C(C)C1=CC=CC=C1)C(=O)N)(OCC)OCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Morpholine,4-[(2-nitrosophenyl)sulfonyl]-](/img/structure/B13148363.png)
![Methyl 4'-propyl-[1,1'-biphenyl]-4-carboxylate](/img/structure/B13148364.png)
![5-(((Tert-butoxycarbonyl)amino)methyl)-2'-methyl-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B13148384.png)


![5-[3-(1-Hydroxyethyl)pyrrolidin-1-YL]thiophene-2-carbaldehyde](/img/structure/B13148394.png)







